3-Fluoro-2-methyloxolane-3-carboxylic acid
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Overview
Description
3-Fluoro-2-methyloxolane-3-carboxylic acid: is an organic compound with the molecular formula C6H9FO3. It is a fluorinated derivative of oxolane carboxylic acid, featuring a fluorine atom at the third position and a methyl group at the second position of the oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-methyloxolane-3-carboxylic acid typically involves the fluorination of a suitable oxolane precursor. One common method is the nucleophilic substitution reaction where a fluorine source, such as diethylaminosulfur trifluoride (DAST), reacts with a precursor like 2-methyloxolane-3-carboxylic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of automated systems allows for the efficient handling of hazardous reagents and the optimization of reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-2-methyloxolane-3-carboxylic acid can undergo oxidation reactions to form corresponding oxolane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde, depending on the reducing agent used.
Substitution: The fluorine atom in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxolane derivatives with ketone or aldehyde functional groups.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Substitution: Formation of substituted oxolane derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-Fluoro-2-methyloxolane-3-carboxylic acid is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of molecules. It serves as a model compound for investigating enzyme-substrate interactions and metabolic pathways involving fluorinated compounds .
Medicine: Fluorinated compounds are known for their improved pharmacokinetic properties, and this compound can be used to design new therapeutic agents with enhanced efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of high-performance polymers and advanced materials .
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methyloxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. This results in the modulation of biological pathways and the alteration of cellular functions .
Comparison with Similar Compounds
- 2-Fluoro-2-methyloxolane-3-carboxylic acid
- 3-Fluoro-2-ethyloxolane-3-carboxylic acid
- 3-Fluoro-2-methyloxolane-4-carboxylic acid
Comparison: Compared to its analogs, 3-Fluoro-2-methyloxolane-3-carboxylic acid is unique due to the specific positioning of the fluorine and methyl groups on the oxolane ring. This unique arrangement influences its chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the fluorine atom at the third position enhances its stability and resistance to metabolic degradation, which is advantageous in drug development .
Properties
IUPAC Name |
3-fluoro-2-methyloxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3/c1-4-6(7,5(8)9)2-3-10-4/h4H,2-3H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIQOMJPBUCXJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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